molecular formula C8H10FNO B3276498 2-(4-Amino-2-fluorophenyl)ethanol CAS No. 643086-79-7

2-(4-Amino-2-fluorophenyl)ethanol

Cat. No.: B3276498
CAS No.: 643086-79-7
M. Wt: 155.17 g/mol
InChI Key: BEVRVCHESOADNI-UHFFFAOYSA-N
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Description

2-(4-Amino-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10FNO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group and a fluorine atom attached to a benzene ring, along with an ethanol moiety. It is commonly used as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2-(4-Amino-2-fluorophenyl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, the binding of this compound to cytochrome P450 enzymes can lead to changes in their catalytic activity, affecting the metabolism of other compounds. Additionally, this compound can inhibit or activate enzymes by interacting with their active sites or allosteric sites. Changes in gene expression are also mediated by the interaction of this compound with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its degradation. In in vitro and in vivo studies, long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can cause toxicity, leading to adverse effects such as liver damage, renal dysfunction, and neurotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The primary metabolic pathways include hydroxylation, deamination, and conjugation with glucuronic acid or sulfate. These metabolic reactions can influence the bioavailability and activity of this compound, as well as its potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs). Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and clearance .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and post-translational modifications. The localization of this compound to these compartments can influence its interactions with biomolecules and its overall biochemical activity. For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2-fluorophenyl)ethanol typically involves the reaction of 4-fluoronitrobenzene with ethylene oxide in the presence of a catalyst. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 1-5 atm .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of high-pressure hydrogenation reactors is common for the reduction step, ensuring efficient conversion of the nitro group to the amino group .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Amino-2-fluorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a precursor in the synthesis of biologically active compounds that can be used in various biological assays.

    Medicine: Utilized in the development of drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Uniqueness: 2-(4-Amino-2-fluorophenyl)ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound a valuable intermediate in drug development .

Properties

IUPAC Name

2-(4-amino-2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVRVCHESOADNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666660
Record name 2-(4-Amino-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643086-79-7
Record name 2-(4-Amino-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-4-nitrotoluene and p-formaldehyde were allowed to undergo the reaction in DMSO in the presence of sodium methoxide, and then the resulting compound was subjected to catalytic hydrogenation in the same manner as shown in Reference Example 3 to obtain 3-fluoro-4-(2-hydroxyethyl)aniline. F: 156.
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p-formaldehyde
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sodium methoxide
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(2-fluoro-4-nitrophenyl)ethanol (200 mg, 0.94 mmol, 1.0 eq) in ethanol (10 mL) was added 10% Pd/C (50 mg) and the mixture was stirred under a H2 gas balloon at RT for 5 h. The reaction mixture was passed through a celite bed and the solvent of the filtrate evaporated to get 2-(4-amino-2-fluorophenyl)ethanol (130 mg, 75%) as a viscous oil (TLC system: EtOAc/PE (1:1), Rf: 0.2).
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200 mg
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Reaction Step One
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10 mL
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50 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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